molecular formula C23H26N4O B5902663 4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline

4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline

Número de catálogo B5902663
Peso molecular: 374.5 g/mol
Clave InChI: KMCQWXJHPWHIQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the class of protein kinase inhibitors and has shown promising results in preclinical studies for the treatment of various types of cancer.

Mecanismo De Acción

4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline targets the Bruton's tyrosine kinase (BTK) pathway, which plays a crucial role in the survival and proliferation of cancer cells. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the growth and survival of B-cell malignancies. 4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline inhibits BTK by binding to its active site, thereby blocking downstream signaling pathways and inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline has been shown to have a potent inhibitory effect on BTK activity, leading to a decrease in downstream signaling pathways and inhibition of cancer cell growth. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical models. 4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it a promising candidate for cancer therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline is its potency and specificity for BTK, which makes it a promising candidate for cancer therapy. However, its complex synthesis method and limited availability may pose challenges for large-scale production and clinical development. Additionally, the lack of clinical data on 4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline makes it difficult to assess its safety and efficacy in humans.

Direcciones Futuras

Future research on 4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline should focus on its clinical development and evaluation in human trials. Additional studies are needed to assess its safety and efficacy in various types of cancer and to identify potential biomarkers for patient selection. Further optimization of the synthesis method and development of alternative production methods may also be necessary to facilitate large-scale production and clinical use of 4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline.

Métodos De Síntesis

The synthesis of 4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The process is complex and requires expertise in organic chemistry. The exact details of the synthesis method are proprietary information and not publicly available.

Aplicaciones Científicas De Investigación

4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline has been extensively studied in preclinical models for its potential use in cancer treatment. It has shown efficacy in inhibiting the growth of cancer cells and inducing apoptosis. 4-[(3,3-dimethylpyrrolidin-1-yl)carbonyl]-2-(2-isopropylpyrimidin-5-yl)quinoline has been tested in various types of cancer, including lymphoma, leukemia, and solid tumors, and has shown promising results in both in vitro and in vivo studies.

Propiedades

IUPAC Name

(3,3-dimethylpyrrolidin-1-yl)-[2-(2-propan-2-ylpyrimidin-5-yl)quinolin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O/c1-15(2)21-24-12-16(13-25-21)20-11-18(17-7-5-6-8-19(17)26-20)22(28)27-10-9-23(3,4)14-27/h5-8,11-13,15H,9-10,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCQWXJHPWHIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=N1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.